Dog-IM4
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Overview
Description
DOG-IM4 is a chemical compound instrumental in synthesizing nanoparticles for delivering antigen-encoding nucleic acids. It is used in targeting a broad range of conditions including autoimmune diseases, rare blood or metabolic disorders, allergies, cancer, and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
DOG-IM4 is synthesized through a series of chemical reactions involving the modification of lipids. The synthesis involves the incorporation of an imidazole group, which enhances the stability and immunization properties of the resulting lipid nanoparticles . The synthetic route typically includes the following steps:
Formation of the Imidazole Group: The imidazole group is synthesized and then attached to a dioleoyl lipid tail.
Incorporation of Polyoxyethylene Spacer: A short flexible polyoxyethylene spacer is introduced between the imidazole head group and the lipid tail.
Final Assembly: The components are assembled to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
DOG-IM4 undergoes various chemical reactions, including:
Oxidation: The imidazole group can undergo oxidation under specific conditions.
Reduction: Reduction reactions can modify the imidazole group or other functional groups within the compound.
Substitution: Substitution reactions can occur at the imidazole group or the lipid tail, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used for specific applications in drug delivery and therapeutic research .
Scientific Research Applications
DOG-IM4 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of nucleic acids for gene therapy and vaccine development.
Medicine: Plays a crucial role in the development of mRNA vaccines, including those for COVID-19.
Industry: Employed in the production of targeted therapies for various diseases, including cancer and autoimmune disorders .
Mechanism of Action
DOG-IM4 exerts its effects by forming lipid nanoparticles that encapsulate nucleic acids. The ionizable cationic lipid allows for the complexation of mRNA and facilitates its delivery into cells. Once inside the cell, the mRNA is released and translated into proteins, inducing an immune response. The imidazole group enhances the stability of the nanoparticles and improves their immunogenicity .
Comparison with Similar Compounds
Similar Compounds
DLin-MC3-DMA: Another ionizable cationic lipid used in mRNA vaccine delivery.
C14-PEG2000: A polyethylene glycol-lipid conjugate used in lipid nanoparticles.
Uniqueness of DOG-IM4
This compound is unique due to its imidazole-modified lipid structure, which provides enhanced stability and immunization properties compared to other similar compounds. This makes it particularly effective in the formulation of thermostable mRNA vaccines .
Properties
Molecular Formula |
C51H95N3O7 |
---|---|
Molecular Weight |
862.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2,3-bis[(Z)-octadec-9-enoxy]propoxy]ethoxy]ethoxy]ethoxy]ethyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C51H95N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-59-46-49(61-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-60-44-43-58-42-41-57-40-39-56-38-35-53-51(55)50-45-52-48-54-50/h17-20,45,48-49H,3-16,21-44,46-47H2,1-2H3,(H,52,54)(H,53,55)/b19-17-,20-18- |
InChI Key |
QOSSCCSPDKDRPI-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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